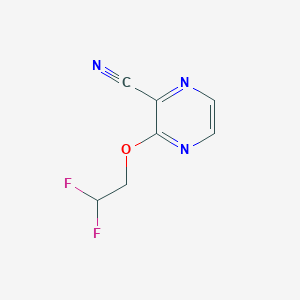

3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile

Descripción

3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is a pyrazine-based compound featuring a carbonitrile group at position 2 and a 2,2-difluoroethoxy substituent at position 3. Pyrazine-2-carbonitriles are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science, with substituents significantly influencing their physicochemical and pharmacological properties .

Propiedades

IUPAC Name |

3-(2,2-difluoroethoxy)pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3O/c8-6(9)4-13-7-5(3-10)11-1-2-12-7/h1-2,6H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWACELTGDERAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino-substituted pyrazine derivative.

Aplicaciones Científicas De Investigación

3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers or coatings.

Biological Research: It can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

Mecanismo De Acción

The mechanism of action of 3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The difluoroethoxy group may enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variation on the Pyrazine Core

3-[3-(Trifluoromethyl)phenoxy]-pyrazine-2-carbonitrile

- Structure: A phenoxy group substituted with a trifluoromethyl (-CF₃) moiety at position 3 of the pyrazine ring.

- Key Differences: The trifluoromethylphenoxy group introduces steric bulk and lipophilicity compared to the smaller difluoroethoxy group. Enhanced electron-withdrawing effects from -CF₃ may increase reactivity in nucleophilic substitution reactions .

- Applications : Marketed as a medicinal compound (CAS: 176162-29-1), its biological activity is likely influenced by improved membrane permeability due to higher logP values .

5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile

- Structure : Ethoxy group at position 3 and chlorine atoms at positions 5 and 5.

- Ethoxy substituents are less electron-withdrawing than difluoroethoxy, leading to differences in metabolic stability .

- Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to methods for pyrazine-2-carbonitrile derivatives .

Heterocyclic Core Modifications

2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile

Functional Group Comparisons

Pyrazine Analogs of Chalcones

- Structure: Pyrazine-2-carbonitriles conjugated with chalcone-like enone systems (e.g., 1-(5-isopropylpyrazin-2-yl)ethan-1-one derivatives).

- Key Differences :

Data Tables

Table 1: Structural and Functional Comparison of Pyrazine-2-carbonitrile Derivatives

Research Findings and Implications

- Electron-Withdrawing Effects : Difluoroethoxy and trifluoromethyl groups enhance stability but may reduce bioavailability due to increased hydrophobicity .

- Biological Activity : Chlorine and chalcone substituents correlate with antifungal and antimicrobial efficacy, suggesting that 3-(2,2-difluoroethoxy)pyrazine-2-carbonitrile could be optimized for similar applications .

- Synthetic Challenges : Low yields in Claisen-Schmidt condensations (e.g., 18–43% for chalcone analogs) highlight the need for optimized protocols for pyrazine derivatives .

Actividad Biológica

3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is a compound characterized by a pyrazine ring with a difluoroethoxy substituent and a carbonitrile group. This unique structure imparts significant chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research.

The compound's structure includes:

- Pyrazine Ring : A six-membered aromatic ring containing two nitrogen atoms.

- Difluoroethoxy Group : Enhances the compound's lipophilicity and potential interactions with biological targets.

- Carbonitrile Group : Known for its reactivity and ability to participate in various chemical transformations.

The mechanism of action for 3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is not fully elucidated; however, compounds with similar structures typically interact with biological targets through:

- Hydrogen Bonding : Facilitates interactions with enzymes and receptors.

- Hydrophobic Interactions : Enhances binding affinity to lipid membranes or hydrophobic pockets in proteins.

- Non-covalent Interactions : Involves van der Waals forces that stabilize the binding to target sites.

Biological Activities

Research indicates that 3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile exhibits various biological activities:

Anticancer Activity

Preliminary studies suggest potential anticancer properties. The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, similar pyrazine derivatives have shown efficacy against cancer cell lines such as HCT116 (human colon carcinoma) with IC50 values indicating significant inhibition .

Enzyme Interactions

The compound is utilized to study enzyme interactions, particularly those related to metabolic pathways. Its difluoroethoxy group appears to enhance binding affinity to certain enzymes, potentially modulating their activity.

Toxicological Profile

The compound has been classified under GHS07, indicating potential hazards such as skin irritation and eye damage. This necessitates careful handling in laboratory settings.

Research Findings and Case Studies

Applications in Research

3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile serves as an important intermediate in various fields:

- Medicinal Chemistry : Used for synthesizing novel therapeutic agents targeting specific diseases.

- Materials Science : Explored for developing advanced materials due to its unique chemical properties.

- Biological Research : Acts as a probe in studying metabolic pathways involving nitrogen-containing heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.